molecular formula C19H24N2O4S2 B6520471 N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide CAS No. 896331-83-2

N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide

Cat. No. B6520471
CAS RN: 896331-83-2
M. Wt: 408.5 g/mol
InChI Key: HMVMOAFNJWBOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide” is a chemical compound with the molecular formula C19H24N2O4S2 and a molecular weight of 408.5349 . It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide has been investigated for its potential use in a variety of scientific research applications, including the synthesis of peptides, peptidomimetics, and small molecules. This compound has also been studied for its potential use as an inhibitor of enzymes, as an antifungal agent, and as a therapeutic agent for the treatment of a variety of diseases, including diabetes and cancer.

Mechanism of Action

The mechanism of action of N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide is not fully understood. However, it is believed to interact with enzymes and other proteins, as well as to inhibit the activity of certain enzymes, such as protein kinases. In addition, this compound has been shown to inhibit the growth of certain fungi, and to bind to certain receptors on the surface of cells, suggesting that it may be able to modulate the activity of certain proteins and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein kinases, and to inhibit the growth of certain fungi. In addition, this compound has been shown to bind to certain receptors on the surface of cells, suggesting that it may be able to modulate the activity of certain proteins and other molecules.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide in laboratory experiments include its easy availability, low cost, and broad range of potential applications. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. The main limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

Future research into N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could focus on developing more efficient methods for its synthesis, as well as identifying new and improved uses for this compound in the fields of synthetic chemistry, drug development, and biochemistry. Finally, further research could focus on developing new formulations of this compound that are more soluble in aqueous solutions, as well as exploring the potential of this compound as an inhibitor of other enzymes and proteins.

Synthesis Methods

N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide can be synthesized through a variety of methods, including the use of a Friedel-Crafts alkylation reaction, a Michael reaction, and a Suzuki coupling reaction. In the Friedel-Crafts alkylation reaction, an alkyl halide is reacted with an aromatic compound in the presence of a Lewis acid catalyst to produce an alkylated aromatic compound. In the Michael reaction, an enolate is reacted with an activated Michael acceptor in the presence of a base to produce a product with an α,β-unsaturated carbonyl group. In the Suzuki coupling reaction, an aryl halide is reacted with an organoboron compound in the presence of a palladium catalyst to produce an arylated organoboron compound.

properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-14(2)10-11-20-18(22)19(23)21-13-17(16-9-6-12-26-16)27(24,25)15-7-4-3-5-8-15/h3-9,12,14,17H,10-11,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVMOAFNJWBOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.